Ácido zoledrónico hidratado

Descripción general

Descripción

Se utiliza ampliamente en el tratamiento de diversas enfermedades óseas, incluyendo osteoporosis, enfermedad de Paget, hipercalcemia de malignidad, mieloma múltiple y metástasis óseas de tumores sólidos . El ácido zoledrónico hidratado funciona inhibiendo la resorción ósea mediada por osteoclastos, reduciendo así el recambio óseo y aumentando la densidad ósea .

Aplicaciones Científicas De Investigación

El ácido zoledrónico hidratado tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Investigado por sus efectos sobre el metabolismo óseo y la actividad de los osteoclastos.

Medicina: Ampliamente utilizado en el tratamiento de enfermedades óseas, incluyendo osteoporosis, enfermedad de Paget y metástasis óseas.

Industria: Empleado en la industria farmacéutica para la producción de medicamentos bisfosfonatos.

Mecanismo De Acción

El ácido zoledrónico hidratado ejerce sus efectos inhibiendo la farnesil difosfato sintasa, una enzima involucrada en la vía del mevalonato . Esta inhibición previene la prenilación de pequeñas proteínas de señalización GTPasa, que son esenciales para la función de los osteoclastos . Como resultado, se reduce la resorción ósea mediada por osteoclastos, lo que lleva a una disminución del recambio óseo y un aumento de la densidad ósea . El compuesto también induce apoptosis en los osteoclastos, lo que contribuye aún más a sus efectos antirresortivos .

Compuestos Similares:

Ácido Alendrónico: Otro bisfosfonato utilizado para tratar la osteoporosis y otras enfermedades óseas.

Ácido Ibandrónico: Utilizado para el tratamiento de la osteoporosis y las metástasis óseas.

Ácido Risedrónico: Empleado en el tratamiento de la osteoporosis y la enfermedad de Paget.

Comparación: El ácido zoledrónico hidratado es único entre los bisfosfonatos debido a su alta potencia y larga duración de acción . A diferencia de los bisfosfonatos orales como el ácido alendrónico y el ácido risedrónico, el ácido zoledrónico se administra por vía intravenosa, lo que permite una dosificación menos frecuente (una vez al año) y una mejor adherencia del paciente . Además, se ha demostrado que el ácido zoledrónico tiene una mayor afinidad por los minerales óseos y una mayor eficacia en la reducción del riesgo de fracturas .

Análisis Bioquímico

Biochemical Properties

Zoledronic acid hydrate plays a significant role in biochemical reactions. It is a potent inhibitor of bone resorption, allowing the bone-forming cells time to rebuild normal bone and allowing bone remodeling . It has a high affinity for hydroxyapatite and binds directly to mineralized bone where it decreases bone resorption by inhibiting osteoclast proliferation and inducing osteoclast apoptosis .

Cellular Effects

Zoledronic acid hydrate has profound effects on various types of cells and cellular processes. It works by blocking the activity of osteoclast cells, thus decreasing the breakdown of bone . It also demonstrates antitumor effects in vitro against breast, prostate, and myeloma cancer cells by inducing cytostasis .

Molecular Mechanism

Zoledronic acid hydrate exerts its effects at the molecular level through several mechanisms. It inhibits the prenylation of GTPases critical to the signaling events related to osteoclast-mediated bone resorption . It also induces apoptosis of osteoclasts through inhibiting farnesyl pyrophosphate synthase (FPPS)-mediated mevalonate pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zoledronic acid hydrate change over time. Severe side-effects induced by zoledronic acid infusion have been reported, and its positive effect on long-term back pain has been observed .

Dosage Effects in Animal Models

In animal models, the effects of zoledronic acid hydrate vary with different dosages. It has been shown to provide chondroprotective effects on articular cartilage in canine osteoarthritis .

Metabolic Pathways

Zoledronic acid hydrate is involved in several metabolic pathways. It inhibits the mevalonate pathway, a key metabolic pathway involved in cell function, growth, and survival .

Transport and Distribution

Zoledronic acid hydrate is transported and distributed within cells and tissues. It is given by injection into a vein , and it selectively concentrates on the bone surface at the interface with the active osteoclasts where bone tissue is most exposed .

Subcellular Localization

It is known that bisphosphonates like zoledronic acid hydrate bind to hydroxyapatite crystals in bone and are released into systemic circulation once bone resorption occurs .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido zoledrónico generalmente implica la bisfosfonación del ácido 2-(1H-imidazol-1-il)acético. El proceso comienza con la síntesis de ácido imidazol-1-il-acético (IAA) a partir de imidazol utilizando una reacción de sustitución para introducir el ácido carboxílico en el anillo . El IAA se convierte entonces a su forma de clorhidrato, la cual sufre una fosfonación utilizando tricloruro de fósforo y ácido fosforoso bajo condiciones controladas . El intermedio se hidroliza para producir ácido zoledrónico .

Métodos de Producción Industrial: En entornos industriales, la producción del ácido zoledrónico implica un proceso de varias etapas. El material de partida, imidazol, se hace reaccionar con cloroacetato de metilo para formar IAA, el cual se hidroliza luego para producir clorhidrato de IAA . El clorhidrato se somete a fosfonación e hidrólisis subsecuente para obtener ácido zoledrónico . El proceso se optimiza para asegurar un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción y los pasos de purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido zoledrónico experimenta varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El anillo de imidazol puede participar en reacciones de sustitución para introducir diferentes grupos funcionales.

Hidrólisis: El intermedio de la fosfonación se hidroliza para producir el producto final.

Reactivos y Condiciones Comunes:

Ácido Fosforoso (H₃PO₃): Utilizado en el paso de fosfonación.

Tricloruro de Fósforo (PCl₃): Reacciona con el clorhidrato de IAA para formar el intermedio de fosfonación.

Ácido Metanosulfónico: Utilizado como solubilizador en algunas rutas sintéticas.

Principales Productos Formados: El producto principal de estas reacciones es el ácido zoledrónico, con posibles subproductos que incluyen derivados de imidazol e intermedios de ácido fosfónico .

Comparación Con Compuestos Similares

Alendronic Acid: Another bisphosphonate used to treat osteoporosis and other bone diseases.

Ibandronic Acid: Used for the treatment of osteoporosis and bone metastases.

Risedronic Acid: Employed in the treatment of osteoporosis and Paget’s disease.

Comparison: Zoledronic acid hydrate is unique among bisphosphonates due to its high potency and long duration of action . Unlike oral bisphosphonates such as alendronic acid and risedronic acid, zoledronic acid is administered intravenously, allowing for less frequent dosing (once a year) and improved patient compliance . Additionally, zoledronic acid has been shown to have a higher affinity for bone mineral and greater efficacy in reducing fracture risk .

Propiedades

IUPAC Name |

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXFIVRTGHOMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168029 | |

| Record name | Zoledronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165800-06-6 | |

| Record name | Zoledronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoledronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

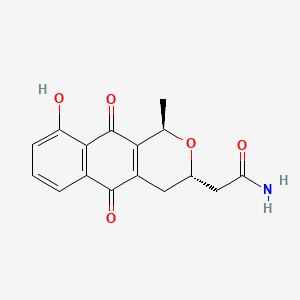

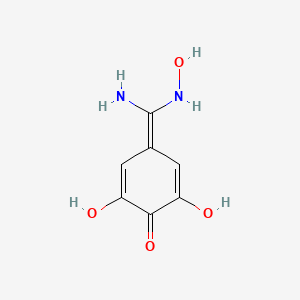

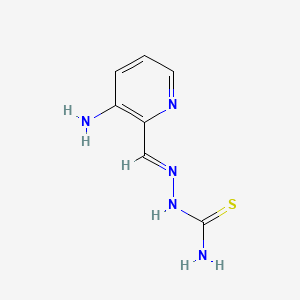

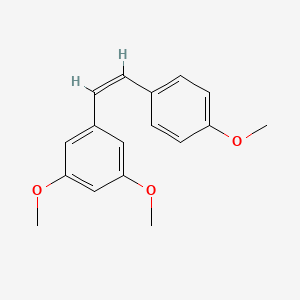

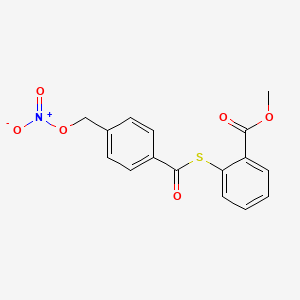

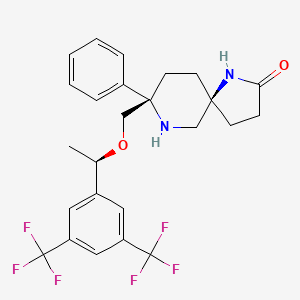

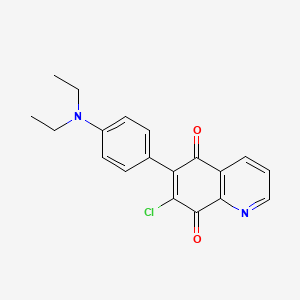

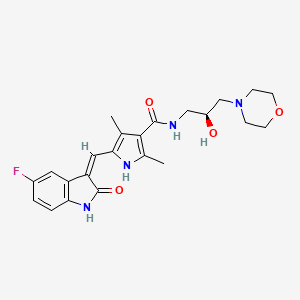

Feasible Synthetic Routes

Q1: What is the mechanism of action of Zoledronic acid hydrate in treating bone metastases?

A1: Zoledronic acid hydrate is a potent bisphosphonate that inhibits bone resorption. [, , ] It achieves this by targeting farnesyl diphosphate synthase (FPPS), an enzyme in the mevalonate pathway crucial for the production of isoprenoid lipids. [] These lipids are essential for the prenylation of small GTPases, proteins involved in osteoclast function. By inhibiting FPPS, zoledronic acid disrupts osteoclast activity, thereby reducing bone resorption and helping to manage bone metastases. [, , ]

Q2: What is the chemical structure and formula of Zoledronic acid hydrate?

A2: Zoledronic acid hydrate is a hydrated phosphonic acid derivative. Its molecular formula is C5H10N2O7P2 • H2O. [] Unfortunately, the provided abstracts do not include specific spectroscopic data for Zoledronic acid hydrate.

Q3: How effective is Zoledronic acid hydrate in preventing skeletal-related events (SREs) in cancer patients with bone metastases?

A3: Studies suggest that administering Zoledronic acid hydrate every 12 weeks is as effective as administering it every 4 weeks in preventing SREs. [] This de-escalation strategy also appears to reduce adverse events, particularly renal dysfunction. []

Q4: Can Zoledronic acid hydrate be used alongside other cancer treatments, like radiotherapy?

A4: Yes, research suggests that combining Zoledronic acid hydrate with palliative radiotherapy can be a well-tolerated and promising treatment for reducing SREs in patients with bone metastases from renal cell carcinoma. [, ]

Q5: Are there any alternative treatments for bone metastases, especially if Zoledronic acid hydrate is ineffective?

A5: Denosumab, a monoclonal antibody that inhibits the RANK ligand, has shown potential as an alternative treatment for bone metastasis in cases where Zoledronic acid hydrate administration is ineffective. [] One case study described a patient with squamous cell lung carcinoma and bone metastasis experiencing significant pain reduction and improved mobility after switching from Zoledronic acid hydrate to Denosumab. []

Q6: Are there any known long-term effects or complications associated with Zoledronic acid hydrate use?

A6: While not detailed in the provided research, one study mentioned that long-term administration of bisphosphonates, including Zoledronic acid hydrate, has been linked to osteonecrosis of the jaw (ONJ). [] This serious condition involves exposed bone in the jaw that doesn't heal properly.

Q7: What are the typical administration routes and dosages of Zoledronic acid hydrate?

A7: Zoledronic acid hydrate is typically administered intravenously. [] Dosages can vary depending on the patient's condition and treatment goals. It's crucial to consult the specific medication guidelines and consult with a healthcare professional for personalized information.

Q8: Are there any specific biomarkers used to monitor the effectiveness of Zoledronic acid hydrate therapy?

A8: Research highlights the use of bone turnover markers, like serum alkaline phosphatase (ALP), to monitor treatment response and disease progression in patients with bone metastases receiving Zoledronic acid hydrate. [, ] Elevated ALP levels can indicate bone metastasis and potential complications like disseminated intravascular coagulation (DIC). [, ]

Q9: What is the significance of using low-dose S-1 therapy in combination with Zoledronic acid hydrate in elderly patients with advanced gastric cancer and bone metastases?

A9: Studies suggest that the combination of low-dose S-1, an oral fluoropyrimidine derivative, and Zoledronic acid hydrate is a promising strategy for managing advanced gastric cancer with bone metastases in elderly patients. [, ] This approach aims to balance treatment efficacy with potential toxicity concerns in this vulnerable population.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.